molecular formula C12H13Cl2N B13081038 4-[(2,5-Dichlorophenyl)methylidene]piperidine

4-[(2,5-Dichlorophenyl)methylidene]piperidine

Katalognummer: B13081038
Molekulargewicht: 242.14 g/mol
InChI-Schlüssel: JBWLXUYSQGHSHS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(2,5-Dichlorophenyl)methylidene]piperidine is a chemical compound known for its versatile applications in various fields of scientific research. This compound is characterized by the presence of a piperidine ring substituted with a 2,5-dichlorophenyl group. It is often used as a scaffold in the synthesis of more complex molecules due to its unique structural properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,5-Dichlorophenyl)methylidene]piperidine typically involves the reaction of 2,5-dichlorobenzaldehyde with piperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the process. The reaction conditions, including temperature and reaction time, are optimized to achieve the highest yield of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated systems and advanced reaction monitoring techniques ensures consistent quality and high efficiency in the production of this compound .

Analyse Chemischer Reaktionen

Types of Reactions

4-[(2,5-Dichlorophenyl)methylidene]piperidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

4-[(2,5-Dichlorophenyl)methylidene]piperidine has numerous applications in scientific research, including:

Wirkmechanismus

The mechanism of action of 4-[(2,5-Dichlorophenyl)methylidene]piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-[(2,4-Dichlorophenyl)methylidene]piperidine
  • 4-[(3,5-Dichlorophenyl)methylidene]piperidine
  • 4-[(2,5-Difluorophenyl)methylidene]piperidine

Uniqueness

4-[(2,5-Dichlorophenyl)methylidene]piperidine is unique due to the specific positioning of the dichlorophenyl group, which imparts distinct chemical and biological properties. This positioning can influence the compound’s reactivity, stability, and interaction with molecular targets, making it a valuable scaffold in various research applications .

Eigenschaften

Molekularformel

C12H13Cl2N

Molekulargewicht

242.14 g/mol

IUPAC-Name

4-[(2,5-dichlorophenyl)methylidene]piperidine

InChI

InChI=1S/C12H13Cl2N/c13-11-1-2-12(14)10(8-11)7-9-3-5-15-6-4-9/h1-2,7-8,15H,3-6H2

InChI-Schlüssel

JBWLXUYSQGHSHS-UHFFFAOYSA-N

Kanonische SMILES

C1CNCCC1=CC2=C(C=CC(=C2)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.